molecular formula C21H22O6 B1193898 Bursehernin CAS No. 40456-51-7

Bursehernin

Cat. No.: B1193898
CAS No.: 40456-51-7
M. Wt: 370.4 g/mol
InChI Key: IYBDDRJHJMFFBB-JKSUJKDBSA-N
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Description

Bursehernin, also known as methylpluviatolide, is a lignan compound that has garnered attention for its potential anticancer properties. It is a naturally occurring compound found in various plant species, particularly in the genus Bursera. This compound is characterized by its unique chemical structure, which includes a butan-4-olide moiety and a benzodioxole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bursehernin can be synthesized through several methods. One common approach involves the use of cross-dehydrogenative coupling of carbonyl compounds. This method allows for the formation of unsymmetrical 1,4-dicarbonyl compounds, which can be further transformed into heterocycles through the Paal-Knorr reaction . Another method involves the photochemical reactions of α-santonin derivatives, which can be carried out in various solvents such as anhydrous acetic acid, acetic acid/water mixtures, or acetonitrile .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from plant sources, followed by purification processes. The extraction is usually performed using organic solvents, and the purification is achieved through techniques such as column chromatography and recrystallization .

Scientific Research Applications

Anticancer Activity

Bursehernin has demonstrated significant anticancer effects across various cancer cell lines. Research indicates that it exhibits strong growth inhibition particularly against breast cancer and cholangiocarcinoma cells.

Comparative Efficacy

In comparative studies, this compound showed greater cytotoxicity than traditional chemotherapeutic agents like etoposide in certain cancer cell lines. This suggests that this compound may offer a novel approach to cancer therapy with potentially fewer side effects .

Breast Cancer Research

A study published in 2019 explored the effects of this compound on breast cancer cell lines (MCF-7, MDA-MB-468). The results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

Cholangiocarcinoma Treatment

Research focused on cholangiocarcinoma cells (KKU-M213) revealed that this compound not only inhibited cell growth but also triggered apoptosis more effectively than some existing treatments. This highlights its potential as a therapeutic agent against this challenging type of cancer .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound in scientific research:

Cancer Type IC50 Value (μM) Mechanism Comparison with Etoposide
Breast Cancer (MCF-7)4.30 ± 0.65Induces apoptosis; G2/M arrestMore cytotoxic
Cholangiocarcinoma3.70 ± 0.79Induces apoptosis; G2/M arrestMore cytotoxic

Comparison with Similar Compounds

Bursehernin is unique among lignan compounds due to its specific chemical structure and biological activities. Similar compounds include:

This compound’s unique combination of chemical structure and biological activities makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Bursehernin, a synthetic derivative of the lignan compound kusunokinin, has garnered significant attention for its biological activities, particularly in the context of cancer treatment. This article delves into the detailed biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is derived from kusunokinin, which is known for various biological properties, including antitumor effects. The compound has been synthesized and studied for its potential in inhibiting cancer cell growth and inducing apoptosis in various cancer types.

Research indicates that this compound exhibits strong anticancer activity through several mechanisms:

  • Cell Viability Inhibition : this compound shows significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7, MDA-MB-468), colon cancer (HT-29), and cholangiocarcinoma (KKU-M213) cells. The compound has demonstrated IC50 values indicating potent growth inhibition:
    • MCF-7 : IC50 = 4.30 ± 0.65 μM
    • KKU-M213 : IC50 = 3.70 ± 0.79 μM
    • Normal fibroblast cells (L929) : Higher IC50 values compared to cancer cells, indicating selective toxicity towards cancer cells .
  • Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. This effect is associated with a reduction in proteins involved in cell proliferation such as topoisomerase II, STAT3, cyclin D1, and p21 .
  • Apoptosis Induction : The compound promotes apoptosis in a time-dependent manner, as evidenced by increased multi-caspase activity in treated cells compared to controls .

Comparative Efficacy

In comparative studies, this compound has been shown to be more effective than traditional chemotherapeutic agents like etoposide in certain cancer cell lines . This highlights its potential as a viable alternative or complement to existing treatments.

Research Findings and Case Studies

Several studies have been conducted to assess the biological activity of this compound:

Study FocusFindingsReference
Cytotoxicity in Breast Cancer Cells Significant reduction in cell viability with IC50 values lower than normal fibroblast cells.
Mechanisms of Action Induces G2/M phase arrest and apoptosis; decreases expression of proliferation-related proteins.
Comparative Analysis This compound shows stronger cytotoxic effects compared to etoposide in specific cancer lines.

Case Study Example

One notable case study investigated the effects of this compound on cholangiocarcinoma cells (KKU-M213). The results indicated that treatment with this compound led to significant decreases in viable cell counts and increased apoptotic markers compared to untreated controls. This study underscores the compound's potential application in treating aggressive cancers .

Q & A

Basic Research Questions

Q. How can researchers formulate effective research questions for studying Bursehernin’s biochemical properties?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic goals . Begin with a literature review using tools like SciFinder () to identify gaps in synthesis pathways or mechanistic studies. Structure questions using the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven experiments .

Q. What strategies are recommended for conducting a systematic literature review on this compound?

  • Methodological Answer :

  • Use SciFinder to search for "this compound" with filters for synthesis methods, spectral data (e.g., C13-NMR), and patent availability .

  • Cross-reference results with databases like Beilstein Journal of Organic Chemistry () to validate reproducibility of reported protocols.

  • Document findings using standardized templates (e.g., Table 1) to track contradictions in reported yields or characterization data .

    Table 1: Literature Review Tracking Template

    Study IDSynthesis MethodYield (%)Characterization TechniqueContradictions Identified
    [Ref 1]Hydrolysis78NMR, HPLCDiscrepancy in melting point (±5°C)
    [Ref 2]Catalytic coupling65X-ray diffractionUnreported byproducts

Q. How should researchers design preliminary experiments to validate this compound’s reported spectral data?

  • Methodological Answer :

  • Replicate synthesis protocols from peer-reviewed studies () with strict adherence to described conditions (solvent purity, temperature gradients).
  • Compare obtained NMR/IR spectra with literature data, using tools like the Beilstein database for known compound references .
  • Address discrepancies by adjusting variables (e.g., reaction time) and documenting iterative refinements .

Q. What ethical considerations apply to this compound research involving biological assays?

  • Methodological Answer :

  • Follow institutional review board (IRB) guidelines for studies involving human/animal subjects ().
  • Disclose all hazardous materials (e.g., solvents, intermediates) in the "Caution" section of manuscripts per Beilstein Journal guidelines .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer :

  • Provide detailed experimental sections with exact molar ratios, equipment specifications, and purification steps ().
  • Share raw data (e.g., chromatograms, spectral peaks) in supplementary materials .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Methodological Answer :

  • Apply triangulation by combining kinetic studies, computational modeling (e.g., DFT calculations), and in vitro assays .
  • Use platforms like SurveyMonkey Audience ( ) to crowdsource peer interpretations of ambiguous results.

Q. What advanced statistical methods are suitable for analyzing multi-variable interactions in this compound’s pharmacological activity?

  • Methodological Answer :

  • Implement multivariate regression or machine learning models to correlate structural modifications with bioactivity .
  • Validate models using cross-disciplinary data (e.g., toxicity profiles from patent databases) .

Q. How to optimize this compound’s synthetic pathway for scalability without compromising purity?

  • Methodological Answer :

  • Use Design of Experiments (DoE) to test factors like catalyst loading and temperature .
  • Monitor reaction progress with real-time analytics (e.g., inline IR spectroscopy) and compare with literature benchmarks .

Q. What methodologies are recommended for identifying unknown byproducts in this compound synthesis?

  • Methodological Answer :

  • Combine LC-MS/MS with high-resolution mass spectrometry to characterize non-target compounds.
  • Cross-reference spectral libraries () and publish datasets in open-access repositories for peer validation .

Q. How can researchers integrate this compound’s theoretical properties (e.g., QSAR predictions) with experimental data?

  • Methodological Answer :
  • Develop a hybrid workflow linking computational chemistry tools (e.g., molecular docking) with wet-lab validation.
  • Address mismatches by refining force-field parameters or experimental conditions .

Q. Key Methodological Frameworks

Table 2: Frameworks for Research Design

FrameworkComponentsApplication to this compound Research
FINER Feasibility, Novelty, RelevancePrioritizing synthesis routes
PICO Population, Intervention, OutcomeDesigning bioactivity assays
DoE Factorial design, OptimizationScaling up synthesis

Properties

IUPAC Name

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBDDRJHJMFFBB-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960847
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40456-51-7
Record name Bursehernin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40456-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bursehernin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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